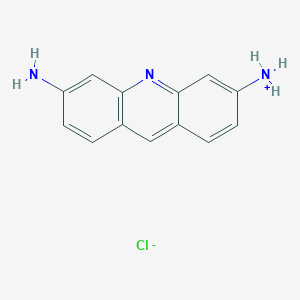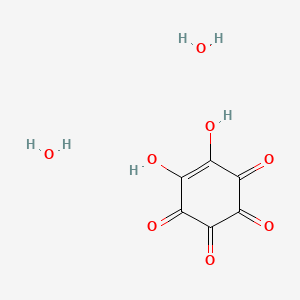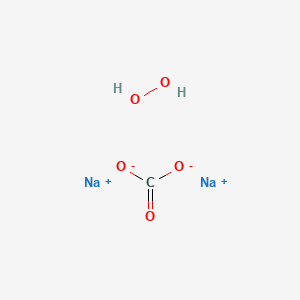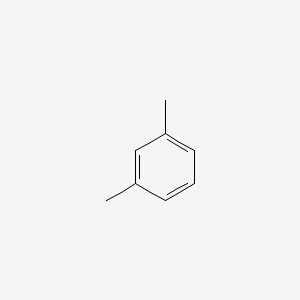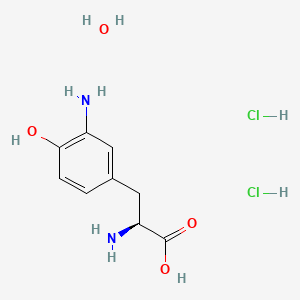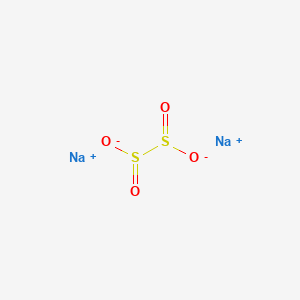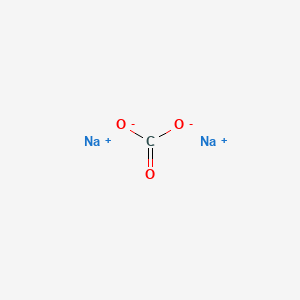
Sodium Carbonate
概要
説明
作用機序
Target of Action
Sodium carbonate, also known as soda ash, is the disodium salt of carbonic acid . Its primary targets are acids, as it acts as a strong base . When dissolved in water, this compound forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes gastric acid, thereby acting as an antacid .
Mode of Action
The mode of action of this compound involves a chemical reaction with water. When this compound is dissolved in water, it undergoes a reaction that results in the formation of sodium hydroxide (NaOH) and carbon dioxide (CO2) . This reaction is often used in cleaning products, as this compound helps to remove stains and grease effectively .
Biochemical Pathways
this compound can affect various biochemical pathways. For instance, in response to saline-alkaline stress in plants, several pathways, including the salt overly sensitive (SOS) pathway, are activated to facilitate sodium (Na+) extrusion into roots . SOS2 combines with SOS3 to form a complex and activates SOS1 for Na+ expulsion with the exchange of H+ .
Pharmacokinetics
It’s known that this compound can alter the pharmacokinetic properties of certain xenobiotics .
Result of Action
The result of this compound’s action depends on its application. In cleaning products, it helps to remove stains and grease effectively . In the body, as an antacid, it neutralizes gastric acid . In saline-alkaline stress conditions in plants, it facilitates sodium extrusion into roots, helping the plant cope with the stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, well-ventilated area away from any sources of moisture . Its efficacy as a cleaning agent can be affected by the hardness of the water it is dissolved in . Furthermore, its reaction with carbon dioxide can be utilized to fight climate change .
生化学分析
Biochemical Properties
Sodium Carbonate finds its application in the extraction of bioactive metabolites like epoxyditerpenoids and alkaloids and removes acidic compounds from the extract . It is used in the saccharification of rice straw .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable and does not degrade over time. Its effects on cellular function are immediate and do not change significantly over time .
準備方法
Synthetic Routes and Reaction Conditions: Sodium carbonate can be synthesized through several methods, including the Solvay process, the Labnac process, the dual-process, and the electrolytic process . The Solvay process is the most widely used method, involving the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate, which is then heated to form this compound .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Sodium carbonate undergoes various chemical reactions, including:
Acid-Base Reactions: this compound reacts with acids to produce carbon dioxide, water, and a salt.
Precipitation Reactions: this compound reacts with metal cations to form insoluble carbonates.
Decomposition Reactions: this compound decomposes upon heating to produce sodium oxide and carbon dioxide.
Common Reagents and Conditions:
Conditions: Reactions typically occur at room temperature, but decomposition reactions require heating.
Major Products:
Carbon Dioxide: Produced in acid-base reactions.
Sodium Salts: Formed in reactions with acids.
Insoluble Carbonates: Formed in precipitation reactions.
科学的研究の応用
Sodium carbonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Used as an antacid to neutralize stomach acid.
Industry: Utilized in glass manufacturing, water treatment, and as a cleaning agent.
類似化合物との比較
Sodium Bicarbonate (NaHCO₃):
Potassium Carbonate (K₂CO₃): Used in the production of soap and glass.
Calcium Carbonate (CaCO₃): Commonly found in antacids and used in the production of cement and lime.
Uniqueness of Sodium Carbonate: this compound is unique due to its high solubility in water and its ability to form strong alkaline solutions. It is also less corrosive compared to sodium hydroxide, making it safer to handle .
特性
IUPAC Name |
disodium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CO3, CNa2O3 | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-55-8 (Parent) | |
| Record name | Carbonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029621 | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes on heating by CO2 loss | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |
| Record name | SODIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2 | |
| Record name | Sodium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |
CAS No. |
497-19-8, 7542-12-3 | |
| Record name | Sodium carbonate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
856 °C, 851 °C | |
| Record name | Sodium carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CARBONATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is sodium carbonate primarily used for in industrial applications?
A1: this compound, also known as soda ash, is a significant commodity chemical used globally. A majority of its production (approximately 75%) is dedicated to the glass industry. [] Another substantial portion (22%) is utilized in the production of sodium-based chemicals. Other applications include detergents, pulp and paper manufacturing, and environmental control processes such as water treatment and flue gas desulfurization. []
Q2: Can this compound be used to separate valuable components from industrial byproducts?
A2: Yes, this compound plays a crucial role in extracting valuable metals from industrial waste. For instance, it can be used to separate lead and selenium from the slime generated by sulfuric acid plants in copper smelters. The process involves converting lead into carbonates using this compound leaching, followed by nitric acid leaching to extract lead into the solution while leaving selenium behind. []
Q3: How does this compound impact the performance of alkali-activated slag cements?
A3: this compound can be used as an activator in alkali-activated slag cements. Research suggests that when this compound is used, these cements exhibit a remarkable resistance to carbonation, a process that can deteriorate conventional cementitious materials. This resistance makes them potentially suitable for durable construction applications. []
Q4: Is there a way to use this compound to mitigate the environmental impact of phosphogypsum?
A4: Research suggests that treating phosphogypsum with this compound and alum can significantly alter its properties, potentially reducing its environmental impact. This modification process creates a nanoporous structure within the phosphogypsum, leading to a reduction in density and enhancement in mechanical strength. This could pave the way for utilizing phosphogypsum, a by-product of phosphoric acid production, in construction materials, thereby promoting sustainable practices. []
Q5: Can this compound help in the extraction of copper from sulfuric acid solutions?
A5: Yes, this compound plays a critical role in a new method of copper extraction. By adding this compound to a copper precipitate, it's possible to concentrate the copper content in the extractant by a factor of 3-4. This method is particularly advantageous as it reduces the volume of solutions needed for processing, leading to a decrease in equipment requirements and overall costs. []
Q6: What is the chemical formula and molecular weight of this compound?
A6: The chemical formula of this compound is Na2CO3, and its molecular weight is 105.99. []
Q7: What are the typical pH values of this compound solutions at different concentrations?
A7: Aqueous solutions of this compound are alkaline. At a temperature of 25°C, the pH values for different concentrations are as follows: 1 wt% solution has a pH of 11.37, 5 wt% solution has a pH of 11.58, and 10 wt% solution has a pH of 11.70. []
Q8: How does this compound interact with carbon dioxide in aqueous solutions?
A8: this compound reacts with carbon dioxide in aqueous solutions, leading to the formation of sodium bicarbonate. This reaction is sensitive to pH and temperature variations. Studies using Fourier-transform infrared (FTIR) spectroscopy have revealed the kinetics of this transformation process, demonstrating the impact of environmental conditions on the formation of sodium bicarbonate. []
Q9: What happens to this compound during mechanical activation?
A9: Mechanical activation of anhydrous this compound can induce significant changes in its chemical structure. FTIR spectroscopic analysis reveals that after activation and subsequent exposure to air, this compound gradually transforms into sodium bicarbonate by absorbing moisture and carbon dioxide. This transformation process exhibits distinct kinetic parameters depending on the duration of mechanical activation. []
Q10: How does this compound contribute to the gasification of anthracite?
A10: this compound functions as a catalyst in the steam gasification of anthracite, significantly enhancing its reaction rate. Studies have shown that adding this compound lowers the activation energy required for gasification. The effectiveness of the catalyst is influenced by factors like concentration and temperature. Notably, the catalytic gasification kinetics demonstrate a "compensation effect," indicating a relationship between activation energy and pre-exponential factors in the rate equation. []
Q11: How effective is this compound in decontaminating grains affected by mycotoxins?
A12: Research shows that washing contaminated barley and corn with a this compound solution can significantly reduce the levels of mycotoxins like deoxynivalenol (DON) and zearalenone (ZEN). Compared to water washing, using a 1 M this compound solution for the initial wash was more effective in removing both toxins. []
Q12: Can this compound be used to control plant diseases?
A13: Studies have explored the use of Bacillus amyloliquefaciens B190, a beneficial bacterium, for controlling lily grey mould caused by Botrytis elliptica. Formulations containing Bacillus amyloliquefaciens B190 mixed with low concentrations of this compound showed effectiveness in managing the disease. This highlights the potential of combining biological control agents with this compound for eco-friendly plant disease management. []
Q13: Is this compound safe for handling in industrial settings?
A14: this compound is classified as a moderate health hazard under the National Fire Protection Association (NFPA) Designation 704. [] While generally considered safe, prolonged exposure to this compound dust can lead to irritation of the eyes, nose, and throat. It's crucial to follow appropriate safety protocols, such as wearing protective gear, when handling this chemical to minimize risks. []
Q14: How does the environmental impact of synthetic this compound production compare to that of natural this compound production?
A15: Conventional synthetic methods for this compound production typically generate substantial volumes of chloride-containing wastewater, posing environmental concerns. In contrast, the production of natural this compound from natural deposits doesn't produce such large-scale waste streams, making it a more environmentally friendly approach. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
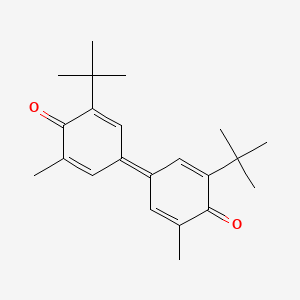

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)
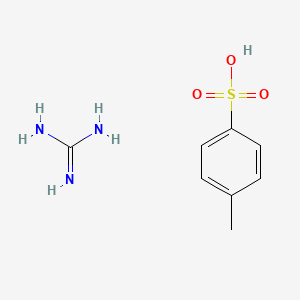
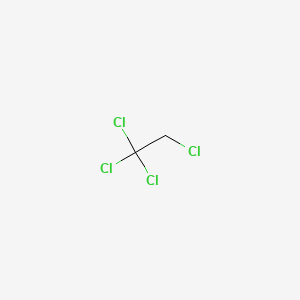
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)

